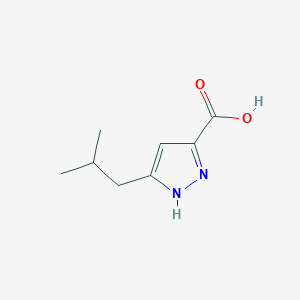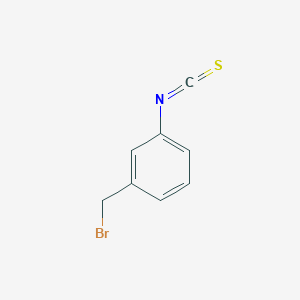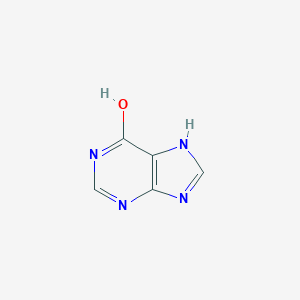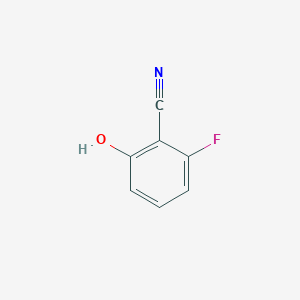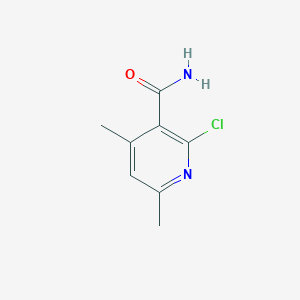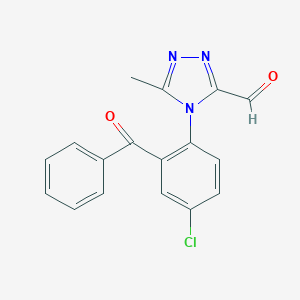
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Phenylglutaric acid 1-ethyl ester is an organic compound belonging to the ester family. Esters are characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is a derivative of 3-phenylglutaric acid, where the carboxylic acid group is esterified with ethanol. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Phenylglutaric acid 1-ethyl ester can be achieved through the esterification of ®-3-Phenylglutaric acid with ethanol. This reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ®-3-Phenylglutaric acid 1-ethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
®-3-Phenylglutaric acid 1-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-3-Phenylglutaric acid and ethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: ®-3-Phenylglutaric acid and ethanol.
Reduction: ®-3-Phenylglutaric acid 1-ethyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
®-3-Phenylglutaric acid 1-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of ®-3-Phenylglutaric acid 1-ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active ®-3-Phenylglutaric acid, which can then participate in various biochemical pathways. The phenyl group in the molecule may also contribute to its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Phenylglutaric acid 1-ethyl ester: The enantiomer of ®-3-Phenylglutaric acid 1-ethyl ester with different optical activity.
3-Phenylglutaric acid methyl ester: An ester derivative with a methyl group instead of an ethyl group.
3-Phenylglutaric acid: The parent compound without esterification.
Uniqueness
®-3-Phenylglutaric acid 1-ethyl ester is unique due to its specific ®-configuration, which imparts distinct optical activity and potential biological activity. The ethyl ester group also provides different physicochemical properties compared to other ester derivatives, influencing its solubility, reactivity, and interaction with molecular targets.
Properties
CAS No. |
140863-09-8 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
YRTMKJSCLUJGPA-LLVKDONJSA-N |
SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Isomeric SMILES |
CCOC(=O)C[C@@H](CC(=O)O)C1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Synonyms |
Pentanedioic acid, 3-phenyl-, monoethyl ester, (3R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


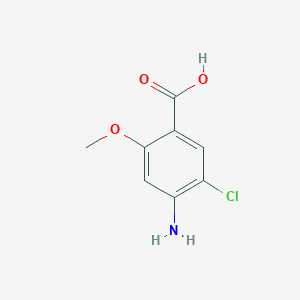
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
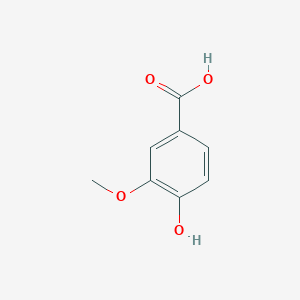
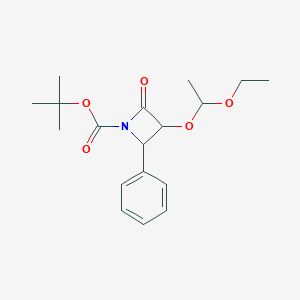

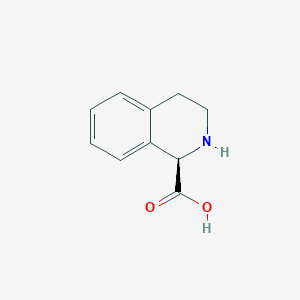
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
